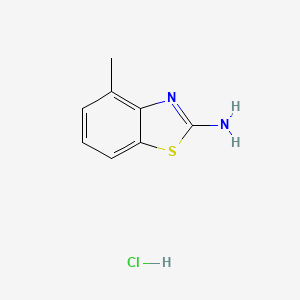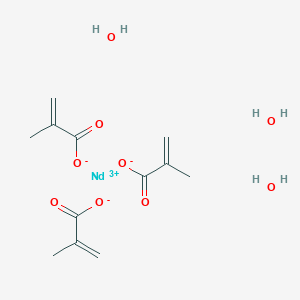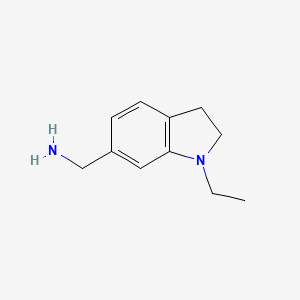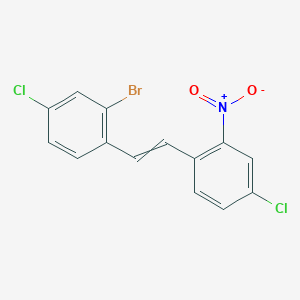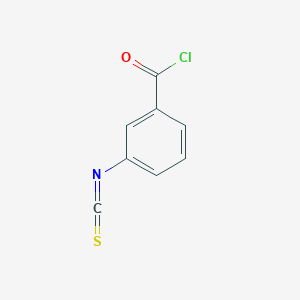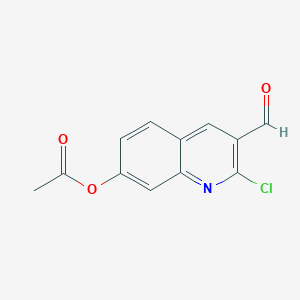![molecular formula C15H18N2O4S B1515398 Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate CAS No. 225525-49-5](/img/structure/B1515398.png)
Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C15H18N2O4S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate typically involves the reaction of benzothiazole derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an active amine group that can interact with biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-4-carboxylic acid ethyl ester: Similar in structure but with additional hydrogenation on the benzothiazole ring.
2-tert-Butoxycarbonylamino-benzothiazole-6-carboxylic acid methyl ester: Similar but with a methyl ester group instead of an ethyl ester.
Uniqueness
What sets Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate apart is its specific combination of functional groups, which allows for unique reactivity and applications in various fields of research .
Properties
CAS No. |
225525-49-5 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C15H18N2O4S/c1-5-20-12(18)9-6-7-10-11(8-9)22-13(16-10)17-14(19)21-15(2,3)4/h6-8H,5H2,1-4H3,(H,16,17,19) |
InChI Key |
SSRXDQAQOCIAFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone](/img/structure/B1515319.png)
![4-Methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide](/img/structure/B1515322.png)
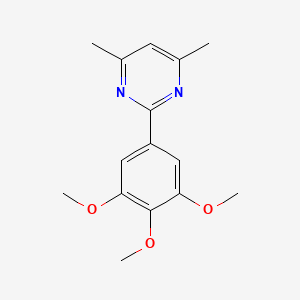
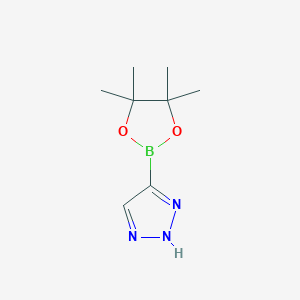

![6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1515328.png)
